molecular formula C14H22ClNO B6081562 [4-(3-isopropylphenoxy)but-2-en-1-yl]methylamine hydrochloride

[4-(3-isopropylphenoxy)but-2-en-1-yl]methylamine hydrochloride

Cat. No. B6081562
M. Wt: 255.78 g/mol
InChI Key: AGIAONPZMBOVNF-FXRZFVDSSA-N
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Description

[4-(3-isopropylphenoxy)but-2-en-1-yl]methylamine hydrochloride is a chemical compound that has been studied extensively in scientific research. This compound is of interest because of its potential applications in the field of drug development and its ability to interact with certain biological targets. In

Mechanism of Action

The mechanism of action of [4-(3-isopropylphenoxy)but-2-en-1-yl]methylamine hydrochloride involves the inhibition of MAO and AChE. This compound binds to the active site of these enzymes, preventing them from breaking down their respective neurotransmitters. This leads to increased levels of dopamine, serotonin, norepinephrine, and acetylcholine in the brain, which can have various effects on mood, cognition, and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [4-(3-isopropylphenoxy)but-2-en-1-yl]methylamine hydrochloride have been studied extensively in scientific research. This compound has been shown to have antidepressant, anxiolytic, and cognitive-enhancing effects in animal models. It has also been shown to have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One advantage of [4-(3-isopropylphenoxy)but-2-en-1-yl]methylamine hydrochloride for lab experiments is its ability to interact with specific biological targets, such as MAO and AChE. This allows researchers to study the effects of inhibiting these enzymes on various physiological and behavioral outcomes. One limitation of this compound is its potential toxicity and side effects, which need to be carefully monitored in lab experiments.

Future Directions

There are several future directions for research on [4-(3-isopropylphenoxy)but-2-en-1-yl]methylamine hydrochloride. One direction is to further explore its potential applications in drug development, particularly for the treatment of neurodegenerative diseases. Another direction is to study its effects on other biological targets, such as other enzymes and receptors in the brain. Additionally, more research is needed to fully understand the potential toxicity and side effects of this compound.

Synthesis Methods

The synthesis of [4-(3-isopropylphenoxy)but-2-en-1-yl]methylamine hydrochloride involves several steps. The first step involves the reaction of 3-isopropylphenol with acrylonitrile to form 4-(3-isopropylphenoxy)but-2-nitrile. The nitrile group is then reduced to an amine group using lithium aluminum hydride. The final step involves the reaction of the amine group with formaldehyde and hydrogen chloride to form [4-(3-isopropylphenoxy)but-2-en-1-yl]methylamine hydrochloride.

Scientific Research Applications

[4-(3-isopropylphenoxy)but-2-en-1-yl]methylamine hydrochloride has been studied extensively in scientific research for its potential applications in drug development. This compound has been shown to interact with certain biological targets, including monoamine oxidase (MAO) and acetylcholinesterase (AChE). MAO is an enzyme that breaks down monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. AChE is an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of these enzymes can lead to increased levels of these neurotransmitters in the brain, which can have various effects on mood, cognition, and behavior.

properties

IUPAC Name

(E)-N-methyl-4-(3-propan-2-ylphenoxy)but-2-en-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO.ClH/c1-12(2)13-7-6-8-14(11-13)16-10-5-4-9-15-3;/h4-8,11-12,15H,9-10H2,1-3H3;1H/b5-4+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGIAONPZMBOVNF-FXRZFVDSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)OCC=CCNC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC(=CC=C1)OC/C=C/CNC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-methyl-4-(3-propan-2-ylphenoxy)but-2-en-1-amine;hydrochloride

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